5,5'-Dibromo BAPTA AM
Description
Significance of Calcium in Cellular Processes and Signaling
Calcium ions (Ca2+) are pivotal to the physiology and biochemistry of cells within all eukaryotic organisms. cusabio.com They function as a ubiquitous second messenger, orchestrating a wide array of cellular activities. cusabio.comwikipedia.org These processes include fundamental events such as muscle contraction, the release of neurotransmitters, cell motility, fertilization, and gene transcription. wikipedia.orgwikipedia.orgnih.govnews-medical.net The concentration of Ca2+ in the cytoplasm is tightly regulated, with resting levels typically around 100 nM, which can rise to approximately 1 µM upon stimulation. nih.gov This gradient is maintained by a complex system of channels, pumps, and buffers. nih.gov
Calcium's regulatory effects are mediated through its binding to a variety of proteins, such as calmodulin and troponin C. wikipedia.org This binding triggers conformational changes in the proteins, allowing them to interact with and modulate the activity of target molecules like kinases and phosphatases. nih.gov The spatial and temporal dynamics of these calcium signals are critical, with localized "hot-spots" of high calcium concentration near active channels enabling specific cellular responses. nih.gov
Role of Calcium Chelators in Modulating Intracellular Calcium Dynamics for Research
To investigate the multifaceted roles of calcium, researchers employ tools that can manipulate intracellular Ca2+ concentrations. Calcium chelators are molecules that can bind to and sequester free calcium ions, effectively acting as a buffer. biotium.compubcompare.ai By introducing these chelators into cells, scientists can control the cytosolic calcium concentration, which is a crucial method for studying calcium-dependent processes. biotium.com
These chelators allow for the precise manipulation of calcium levels, enabling researchers to probe the function of calcium channels, understand calcium transport mechanisms, and explore the involvement of calcium in signaling pathways across various cell types. The ability to buffer or clamp intracellular Ca2+ provides invaluable insights into how changes in calcium concentration influence cellular events. thermofisher.com
Overview of BAPTA and its Derivatives as Research Tools
Among the most widely used calcium chelators in biomedical research is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives. biotium.com BAPTA compounds are favored for their high selectivity for Ca2+ over other divalent cations like magnesium (Mg2+), a feature that is advantageous in many experimental settings. tcichemicals.com Furthermore, their calcium binding is relatively insensitive to changes in intracellular pH, and they exhibit rapid binding and release kinetics compared to older chelators like EGTA. tcichemicals.cominterchim.fr
To facilitate their use in living cells, BAPTA derivatives are often synthesized in a membrane-permeant acetoxymethyl (AM) ester form. tcichemicals.cominterchim.fr Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant chelator in the cytoplasm. tcichemicals.comjneurosci.org This technique allows for the non-disruptive loading of cells with the calcium buffer. tcichemicals.com Different BAPTA derivatives possess varying affinities for calcium, allowing researchers to select the most appropriate tool for their specific experimental needs. biotium.com For instance, derivatives with intermediate affinity, such as 5,5'-Dibromo BAPTA, are extensively used to study calcium mobilization and buffering. thermofisher.cominterchim.fr
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-bromophenoxy]ethoxy]-5-bromoanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNEJDFJNDXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)Br)OCCOC2=C(C=C(C=C2)Br)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376343 | |
| Record name | 5,5'-Dibromo BAPTA AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147504-95-8 | |
| Record name | 5,5'-Dibromo BAPTA AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action and Calcium Binding Characteristics of 5,5 Dibromo Bapta Am
Fundamental Principles of Calcium Chelation by BAPTA Analogs
The core of 5,5'-Dibromo BAPTA AM's function lies in the chelating action of its parent molecule, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA and its analogs are synthetic calcium chelators designed for high selectivity and affinity for calcium ions (Ca²⁺). biotium.com Structurally derived from EGTA, BAPTA was engineered to exhibit a 100,000-fold greater affinity for Ca²⁺ over magnesium ions (Mg²⁺), a crucial feature for studying calcium signaling in biological systems where Mg²⁺ is typically present at high concentrations. interchim.fr
The chelation mechanism involves an eight-coordinate binding pocket formed by the two aminophenoxy groups and four carboxylate groups of the tetraacetic acid moieties. This structure allows the molecule to effectively sequester free calcium ions from a solution. smolecule.com A key advantage of BAPTA-based chelators over predecessors like EGTA is that their calcium binding is significantly less sensitive to changes in pH within the physiological range. thermofisher.com
The "AM" designation signifies the presence of acetoxymethyl esters. The BAPTA molecule in its ionic, free-acid form cannot readily cross cell membranes. To facilitate entry into living cells, it is chemically modified into the membrane-permeant BAPTA AM ester. interchim.frnih.gov Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM esters, releasing the active, membrane-impermeant form of the chelator, which is then trapped within the cytosol where it can buffer intracellular calcium. interchim.frnih.gov
Influence of Bromine Substitutions on Calcium Binding Affinity and Selectivity
The chemical properties of BAPTA can be precisely tuned by adding substituents to its aromatic rings. The introduction of electron-withdrawing groups, such as halogens, generally serves to lessen the molecule's affinity for calcium. google.com
In the case of 5,5'-Dibromo BAPTA, the substitution of two bromine atoms at the 5 and 5' positions of the BAPTA structure weakens the binding affinity for Ca²⁺ compared to the parent molecule. googleapis.comucsd.edu This results in a higher dissociation constant (Kd), which signifies that a higher concentration of Ca²⁺ is required for the chelator to be half-saturated. Research findings place the Kd of 5,5'-Dibromo BAPTA in the micromolar range, with reported values around 1.5 µM to 3.6 µM. biotium.comucsd.edunih.govthermofisher.com This is a notable decrease in affinity compared to BAPTA, which has a Kd in the nanomolar range (approximately 0.16-0.21 µM). nih.govoup.com
This intermediate affinity is not a drawback but a design feature that makes 5,5'-Dibromo BAPTA a valuable tool for studying cellular processes involving higher calcium concentrations or for creating calcium buffers in specific ranges where a high-affinity chelator like BAPTA would be fully saturated. interchim.frthermofisher.com Despite this modification in affinity, the chelator retains its high selectivity for calcium over other divalent cations like magnesium. thermofisher.comsmolecule.com
Cellular Uptake and Intracellular Processing of 5,5 Dibromo Bapta Am
Strategies for Acetoxymethyl Ester (AM) Loading into Cells
The most common method for introducing 5,5'-Dibromo BAPTA AM into cells is through direct incubation. interchim.fr This technique leverages the compound's membrane-permeant nature, allowing it to diffuse across the cell membrane down its concentration gradient.
Incubation-Based Loading Techniques
Incubation-based loading involves preparing a stock solution of this compound, typically in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO), and then diluting it to the final working concentration in a physiological buffer or cell culture medium. interchim.frjneurosci.org The cells are then incubated in this solution for a specific duration, allowing the AM ester to enter the cells. The efficiency of loading is dependent on factors such as the concentration of the AM ester, the incubation time, and the temperature. nih.gov For instance, studies have shown that even low micromolar concentrations of BAPTA-AM can effectively attenuate synaptic transmission when the application is prolonged. nih.gov
A typical protocol might involve dissolving the this compound in DMSO to create a stock solution, which is then diluted into the cell culture medium to achieve the desired final concentration. jneurosci.org Cells are then incubated in this medium, often at 37°C, for a period ranging from minutes to over an hour to facilitate uptake. jneurosci.orgbiotium.com
Role of Detergents in AM Ester Uptake Facilitation
Due to the hydrophobic nature and consequently low water solubility of AM esters like this compound, non-ionic detergents are often employed to aid their dispersion in aqueous solutions and facilitate cellular uptake. interchim.frbiotium.com Pluronic F-127 is a commonly used detergent for this purpose. interchim.frbiotium.com It acts as a dispersing agent, helping to solubilize the hydrophobic AM ester in the aqueous loading buffer. biotium.comthermofisher.com
The general procedure involves mixing the DMSO stock solution of the AM ester with a solution of Pluronic F-127, also typically in DMSO, before diluting the mixture into the final cell loading medium. biotium.com This approach helps to prevent the aggregation of the AM ester in the aqueous environment and promotes a more uniform delivery to the cells. While Pluronic F-127 is effective, it is important to note that it can have its own biological effects, potentially altering cellular calcium regulation. nih.gov Therefore, appropriate controls are necessary to account for any effects of the detergent itself.
| Component | Function in Cell Loading |
| This compound | The membrane-permeant form of the calcium chelator. |
| DMSO | A solvent used to prepare a concentrated stock solution of the AM ester. jneurosci.org |
| Pluronic F-127 | A non-ionic detergent that aids in the dispersion of the hydrophobic AM ester in aqueous solutions. interchim.frbiotium.com |
| Physiological Buffer/Culture Medium | The aqueous solution in which the cells are incubated for loading. |
Intracellular Esterase Hydrolysis and Active Chelator Release
Once this compound has entered the cell, it is not yet active as a calcium chelator. interchim.fr The acetoxymethyl esters render the molecule insensitive to calcium ions. nih.gov The transformation into its active, calcium-binding form is mediated by the action of intracellular esterases. interchim.frnih.govtcichemicals.com These ubiquitous enzymes cleave the AM ester groups, a process that results in two key changes. nih.govchemrxiv.org
Firstly, the hydrolysis of the AM esters reveals the carboxylate groups that are essential for chelating calcium ions. researchgate.netdojindo.com This de-esterification process converts the molecule into its active, hydrophilic form, 5,5'-Dibromo BAPTA. tcichemicals.com Secondly, the resulting charged carboxylate groups render the molecule membrane-impermeant, effectively trapping it within the cytosol. nih.govbiorxiv.org This intracellular accumulation is crucial for its function as a calcium buffer. The rate of this hydrolysis and subsequent trapping can be influenced by the activity of the intracellular esterases, which can vary between cell types.
Alternative Loading Methodologies for Membrane-Impermeant Forms of 5,5'-Dibromo BAPTA
While AM ester loading is a widely used and non-disruptive technique, there are situations where it may not be optimal, or where the membrane-impermeant form of 5,5'-Dibromo BAPTA (the free acid or a salt form) needs to be introduced directly into the cells. interchim.frtcichemicals.com In such cases, alternative loading methodologies are employed.
These methods physically breach the cell membrane to allow the entry of the charged chelator. Common techniques include:
Microinjection: This involves using a very fine glass micropipette to directly inject a solution containing the free acid form of 5,5'-Dibromo BAPTA into the cytoplasm of a single cell. biotium.comopen.ac.uk This method offers precise control over the amount of chelator introduced into a specific cell.
Patch-clamp pipette: In electrophysiological studies, the free acid form of 5,5'-Dibromo BAPTA can be included in the solution filling the patch pipette. interchim.fropen.ac.uk When the whole-cell patch-clamp configuration is achieved, the contents of the pipette dialyze into the cell interior, thereby loading the chelator.
Scrape Loading: This is a method for loading a population of adherent cells. A small volume of a solution containing the membrane-impermeant chelator is added to the cells, and then the cell monolayer is gently scraped with a rubber policeman or a similar tool. This transiently disrupts the cell membrane, allowing the chelator to enter the cells. interchim.fr
Applications in Cellular and Subcellular Research
Modulation of Intracellular Calcium Concentrations in Vitro Systems
The primary application of 5,5'-Dibromo BAPTA AM is the controlled buffering of intracellular calcium ions ([Ca²⁺]i). smolecule.combiotium.combiotium.com By introducing a known concentration of this chelator into the cytosol, researchers can effectively "clamp" or buffer the free [Ca²⁺]i at a specific level, allowing for the systematic study of calcium's role in cellular processes. biotium.comthermofisher.com It has been extensively used to investigate Ca²⁺ mobilization, spatial buffering within the cell, and the shuttling of calcium between different compartments. interchim.frthermofisher.com
This compound is characterized as having an intermediate affinity for Ca²⁺, which makes it particularly useful for studying physiological processes where calcium concentrations fluctuate within the micromolar range. interchim.frthermofisher.com Its fast binding and release kinetics for calcium are a key advantage over older chelators like EGTA. thermofisher.com This property allows it to effectively buffer rapid, localized calcium transients that are critical for many signaling events. Research has shown that even low concentrations of the parent BAPTA-AM compound can be sufficient to restore normal calcium signaling phenotypes in cells with dysregulated calcium handling, such as in dysferlin-null muscle fibers. frontiersin.org
Table 1: Properties of 5,5'-Dibromo BAPTA
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) | smolecule.com |
| Molecular Weight | 634.23 g/mol (Free Acid) | medchemexpress.com |
| Calcium Affinity (Kd) | ~1.5 - 3.6 µM | interchim.frbiotium.comnih.govnih.gov |
| Key Feature | Cell-permeant due to AM ester; intermediate Ca²⁺ affinity | interchim.frthermofisher.com |
Investigations into Calcium-Dependent Cellular Signaling Pathways
The ability to precisely control intracellular calcium levels with this compound enables detailed investigation into a multitude of signaling pathways that are fundamentally dependent on calcium as a second messenger.
Calcium influx is the direct trigger for neurotransmitter release at the presynaptic terminal. BAPTA derivatives are crucial tools for dissecting the role of calcium in synaptic transmission and plasticity. smolecule.com Research using hippocampal slices from rats demonstrated that 5,5'-Dibromo BAPTA-AM can modulate synaptic strength, measured as field excitatory postsynaptic potentials (fEPSPs). nih.govjneurosci.org A notable study found that the chelator had differential effects depending on age; it depressed synaptic transmission in young neurons but enhanced it in aged neurons, suggesting it may ameliorate age-related deficits in calcium regulation. nih.govjneurosci.org This effect was dependent on the chelator's affinity, as a very low-affinity BAPTA derivative had no effect. nih.govnih.gov Furthermore, some studies have shown that intracellular 5,5'-Dibromo BAPTA can induce a large outward potassium current in hippocampal neurons, highlighting its capacity to influence neuronal excitability through mechanisms beyond simple calcium buffering. nih.govresearchgate.net
Muscle contraction is initiated by a rapid increase in sarcoplasmic calcium concentration, a process known as excitation-contraction coupling. BAPTA-type buffers are widely used to study this fundamental process. smolecule.cominterchim.fr For instance, studies on smooth muscle from the monkey basilar artery showed that the parent compound, BAPTA-AM, effectively inhibited contractions induced by agents like caffeine (B1668208) and KCl, which act by elevating intracellular calcium. nih.gov In a study relevant to muscular dystrophy, 5,5'-Dibromo BAPTA and other derivatives were used to probe the regulation of muscle activity. interchim.fr Research on dysferlin-null skeletal muscle fibers, a model for limb-girdle muscular dystrophy, revealed that low concentrations of BAPTA-AM could suppress abnormal calcium waves and restore the amplitude of calcium transients following injury, demonstrating its utility in studying pathological calcium handling in muscle. frontiersin.org
Calcium signaling is central to the activation and function of virtually all immune cells. smolecule.com BAPTA-AM has been instrumental in parsing these complex pathways. For example, it was used in human T lymphocytes to distinguish between calcium influx from the extracellular space and calcium release from internal stores, two critical events in T-cell activation. dojindo.com In macrophages, BAPTA was shown to lower intracellular free calcium, which in turn led to the inactivation of Protein Kinase C (PKC), a pivotal enzyme in immune signaling cascades. nih.gov More specifically, in a study on osteoclast differentiation from bone marrow macrophages (BMMs), BAPTA-AM was shown to inhibit the differentiation process induced by the signaling molecule RANKL. acs.org The study concluded that BAPTA-AM blocked the necessary increase in intracellular calcium, thereby preventing the activation of downstream signaling pathways including ERK, Akt, and p38 MAPK. acs.org
Many hormones exert their effects by triggering changes in intracellular calcium, which then regulates processes like secretion and gene expression. The use of this compound allows researchers to confirm and explore the role of these calcium signals. smolecule.com In gastric somatostatin (B550006) cells, BAPTA-AM was employed to show that calcium signaling is essential for the hormonal regulation mediated by muscarinic receptors. dojindo.com Another study investigating the signaling of δ-opioid receptor agonists found that the calcium chelator BAPTA prevented the downstream sensitization of cAMP production for nearly all tested ligands. This finding established that the mobilization of intracellular calcium is a critical, upstream event in the signaling cascade for this class of receptors.
By buffering calcium in the immediate vicinity of ion channels, this compound can be used to study the channels' own regulatory mechanisms. smolecule.com A classic example comes from research on lily pollen tubes, where growth is dependent on a tip-focused calcium gradient maintained by calcium channels. nih.gov The application of different BAPTA-type buffers, including 5,5'-dibromo-BAPTA, dissipated this gradient and halted growth. nih.gov This provided functional evidence that the calcium channels at the tip are open in growing tubes and become inactivated when growth ceases, demonstrating how the chelator can be used as a probe for channel activity state. nih.gov
Table 2: Summary of Research Findings with BAPTA Derivatives
| Research Area | Model System | Key Finding with BAPTA Derivative | Source(s) |
|---|---|---|---|
| Neurotransmission | Rat Hippocampal Slices | 5,5'-Dibromo BAPTA-AM enhanced synaptic transmission in aged neurons but depressed it in young neurons. | nih.govjneurosci.org |
| Muscle Function | Dysferlin-null Myofibers | Low concentrations of BAPTA-AM restored Ca²⁺ transient amplitude and suppressed abnormal Ca²⁺ waves. | frontiersin.org |
| Immune Response | Bone Marrow Macrophages | BAPTA-AM inhibited RANKL-induced osteoclast differentiation by blocking Ca²⁺-dependent signaling (ERK, Akt, p38). | acs.org |
| Hormone Signaling | δ-Opioid Receptor-expressing Cells | BAPTA blocked cAMP sensitization by δ-opioid agonists, showing Ca²⁺ mobilization is a key upstream signal. |
| Ca²⁺ Channel Function | Lily Pollen Tubes | 5,5'-Dibromo BAPTA dissipated the tip-focused Ca²⁺ gradient, helping to show that Ca²⁺ channels are inactivated in non-growing tubes. | nih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5,5'-Dibromo BAPTA |
| This compound |
| 5,5'-dinitro-BAPTA |
| BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) |
| BAPTA-AM |
| cAMP (Cyclic adenosine (B11128) monophosphate) |
| EGTA (Egtazic acid) |
| ERK (Extracellular signal-regulated kinase) |
| KCl (Potassium chloride) |
| p38 MAPK (p38 mitogen-activated protein kinases) |
| PKC (Protein Kinase C) |
Research on Calcium Mobilization, Spatial Buffering, and Shuttling
This compound, a cell-permeant calcium chelator with an intermediate affinity for Ca2+, is extensively used to investigate the complex dynamics of intracellular calcium. thermofisher.com Once inside the cell, it is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, 5,5'-Dibromo BAPTA. interchim.fr This allows researchers to manipulate and study calcium-dependent processes with high temporal and spatial resolution. biotium.com
The compound is particularly valuable for studying calcium mobilization, the process by which calcium is released from intracellular stores. interchim.fr By buffering intracellular calcium, this compound allows for the elucidation of signaling pathways that are triggered by changes in calcium concentration. smolecule.com
Furthermore, it serves as a spatial buffer, helping to delineate localized calcium signals within the cell. thermofisher.cominterchim.fr This is critical for understanding cellular functions that are regulated by microdomains of high calcium concentration. In studies on astrocytes, for instance, the low-affinity version of BAPTA, Br2-BAPTA AM, was shown to permit the propagation of intercellular calcium waves, highlighting its utility in studying spatial calcium dynamics. nih.gov
The compound has also been instrumental in research on calcium shuttling, the mechanisms by which calcium is transported between different cellular compartments. thermofisher.cominterchim.fr By chelating calcium, this compound can help to identify the proteins and pathways involved in maintaining calcium homeostasis.
Studies in Endothelial Cell Physiology
Modulation of Prostacyclin Production
Research has shown that this compound can significantly enhance the production of prostacyclin (PGI2) in bovine aortic endothelial cells. nih.gov In one study, its effect was detectable at a concentration of 0.5 µM and was nearly maximal at 5 µM, resulting in a five-fold increase in PGI2 production. nih.gov This effect is believed to be related to the compound's ability to chelate calcium, as other BAPTA derivatives with reduced affinity for Ca2+ were also found to be potent enhancers of PGI2 production. nih.gov Interestingly, the parent compound, BAPTA-AM, exhibited a biphasic effect, acting as an amplifier at low concentrations and an inhibitor at high concentrations. nih.gov Some research suggests that the effects of BAPTA analogs on prostacyclin production are inversely related to their calcium affinity. open.ac.uk
Involvement in Arachidonate (B1239269) Metabolism Research
This compound has been shown to specifically influence arachidonate metabolism in endothelial cells. nih.gov It increases the release of free arachidonate induced by ATP. nih.gov However, it does not affect the generation of inositol (B14025) phosphates or the release of choline (B1196258) metabolites. nih.gov In macrophages, pretreatment with BAPTA/AM has been found to inhibit the phorbol (B1677699) ester- and zymosan-induced release of arachidonic acid. nih.gov
Investigations in Electrophysiology and Membrane Excitability
Modulation of Action Potential Duration
In the field of cardiac electrophysiology, BAPTA-AM has been observed to modulate the action potential duration (APD) in canine ventricular myocytes. jpp.krakow.plnih.gov Studies have shown that 5 µM BAPTA-AM can lengthen the APD. jpp.krakow.pl This effect is thought to be due to a shift in the [Ca2+]i-dependent inactivation of L-type Ca2+ current. nih.gov However, in the presence of IKr-blockers like dofetilide (B1670870) or E-4031, BAPTA-AM was found to shorten rather than lengthen the APD, indicating a complex interaction with different ion channels. nih.gov
Effects on Specific Ion Channels in Excitable Cells
5,5'-Dibromo BAPTA has been utilized in studies investigating the function of specific ion channels in excitable cells, such as neurons. In rat hippocampal CA1 neurons, intracellular application of dibromo BAPTA was found to induce a large, steady-state outward current. nih.govresearchgate.net This current was identified as being carried by K+ ions and was associated with an increased membrane conductance. nih.govresearchgate.net The study suggests that BAPTA series Ca2+ buffers can activate Ca2+-activated K+ channels that underlie the slow afterhyperpolarization potential (IsAHP), even without a detectable increase in the bulk intracellular calcium concentration. nih.gov
In another study on hippocampal neurons from young and aged rats, 5,5'-dibromo BAPTA-AM was used to probe age-related changes in calcium homeostasis. jneurosci.org In young slices, the compound depressed field excitatory postsynaptic potentials (fEPSPs), while in aged slices, it enhanced them. jneurosci.org This differential effect suggests an alteration in intracellular Ca2+ regulation in aged neurons. jneurosci.org Specifically, in young slices, 1 μM 5,5'-dibromo BAPTA-AM caused a 38 ± 2% depression in fEPSP amplitude, whereas in aged slices, it led to a 23 ± 3% enhancement. jneurosci.org
BAPTA-AM has also been shown to directly block several types of potassium channels, including hERG, hKv1.3, and hKv1.5 channels, independent of its calcium-chelating activity. medchemexpress.combio-techne.com
Research Findings on this compound
| Research Area | Model System | Key Findings | Citations |
| Calcium Dynamics | Hippocampal CA1 Neurons (Rat) | In young rats, it depressed synaptic transmission; in aged rats, it enhanced it, suggesting altered Ca2+ regulation with age. | jneurosci.org |
| Endothelial Physiology | Bovine Aortic Endothelial Cells | Enhanced prostacyclin (PGI2) production by up to five-fold and increased ATP-induced arachidonate release. | nih.gov |
| Electrophysiology | Canine Ventricular Myocytes | Modulated action potential duration, likely by affecting L-type Ca2+ current and IKr. | jpp.krakow.plnih.gov |
| Electrophysiology | Rat Hippocampal CA1 Neurons | Induced a steady-state outward K+ current, suggesting activation of Ca2+-activated K+ channels. | nih.govresearchgate.net |
Research on Neuronal Calcium Homeostasis and Cellular Protection
This compound serves as a critical tool in neuroscience for investigating the complex role of intracellular calcium (Ca²⁺) signaling in both normal neuronal function and pathological states. Its utility stems from its nature as a cell-permeant, moderate-affinity calcium chelator, which allows for the manipulation of intracellular calcium dynamics.
The over-activation of glutamate (B1630785) receptors, a phenomenon known as excitotoxicity, leads to excessive calcium influx and is a primary mechanism of neuronal damage in ischemic stroke and other neurodegenerative conditions. Cell-permeant Ca²⁺ chelators are studied for their ability to mitigate this damage.
In studies using cultured mouse spinal neurons, researchers have investigated the neuroprotective effects of various BAPTA analogues. nih.gov When these neurons were subjected to a high concentration of glutamate for an extended period, a significant number of control cells died. nih.govresearchgate.net Pre-treatment with BAPTA analogues, including those with moderate affinity like 5,5'-Dibromo BAPTA, conferred substantial resistance to this excitotoxic insult, reducing cell death by up to 80%. nih.gov
| Neuroprotection Study Overview | |
| Model System | Cultured mouse spinal neurons. nih.govresearchgate.net |
| Insult | 250 µM L-glutamate for 50 minutes. nih.gov |
| Compound Used | BAPTA analogues with varying Ca²⁺ affinities (Kds from 100 to 3,600 µM), including 5,5'-Dibromo BAPTA. nih.gov |
| Observed Effect on Ca²⁺ | Attenuated the amplitude and lengthened the rise and decay time of the glutamate-evoked Ca²⁺ transient. nih.gov |
| Neuroprotective Outcome | Significantly reduced glutamate-induced neuronal death, with up to 80% protection. nih.gov |
| Key Finding | Lower-affinity chelators (e.g., 5,5'-Dibromo BAPTA) were highly protective despite having a smaller effect on the overall Ca²⁺ transient compared to high-affinity chelators. nih.govresearchgate.net |
Calcium is a fundamental second messenger in processes underlying synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory. Studies have shown that calcium regulation is altered in the aging brain, potentially contributing to cognitive decline. nih.gov this compound has been used to probe these age-related changes in hippocampal circuits. nih.gov
Research comparing hippocampal slices from young (2-4 months) and old (24-27 months) rats revealed differential effects of BAPTA derivatives on synaptic transmission. nih.gov In slices from young rats, application of this compound caused a significant depression of the field excitatory postsynaptic potential (fEPSP) amplitude by approximately 38%. nih.gov In stark contrast, the same compound enhanced the fEPSP amplitude in aged slices by about 23%. nih.gov This opposing effect suggests that the basal intracellular Ca²⁺ concentration or its regulation is elevated in aged neurons, and that buffering this excess calcium can restore a degree of normal synaptic function. nih.gov
These findings align with broader research where loading aged hippocampal slices with the parent compound, BAPTA-AM, enhanced LTP, a form of plasticity that is typically diminished with age. ubc.ca Conversely, BAPTA-AM tended to depress LTP in young slices. ubc.ca This ability of calcium chelators to ameliorate age-related deficits in synaptic plasticity points to the critical role of precise calcium homeostasis in maintaining the mechanisms required for learning and memory. nih.govubc.ca
| Differential Effects of this compound on Synaptic Transmission | |
| Model System | Hippocampal CA1 region brain slices from young (2-4 months) and old (24-27 months) Fischer 344 rats. nih.gov |
| Measurement | Field Excitatory Postsynaptic Potential (fEPSP) amplitude. nih.gov |
| Effect in Young Slices | 38 ± 2% depression in fEPSP amplitude. nih.gov |
| Effect in Aged Slices | 23 ± 3% enhancement in fEPSP amplitude. nih.gov |
| Implication | Suggests altered and elevated intracellular Ca²⁺ regulation in aged neurons, which can be partially corrected by calcium chelation. nih.gov |
Applications in Plant Cell Biology
In plant biology, polarized cell growth is essential for processes like fertilization, which relies on the directional elongation of the pollen tube. This growth is critically dependent on a steep, tip-focused intracellular Ca²⁺ gradient. nih.govoup.combiologists.com The apex of an actively growing pollen tube can have a Ca²⁺ concentration exceeding 3.0 µM, which drops to a basal level of around 0.2 µM within just 20 micrometers from the tip. nih.govoup.com
5,5'-Dibromo BAPTA has been instrumental in demonstrating the direct link between this calcium gradient and cell elongation. biologists.com When researchers microinjected 5,5'-Dibromo BAPTA into growing lily pollen tubes, the tip-focused calcium gradient was dissipated, and growth was reversibly inhibited. nih.govoup.combiologists.com Upon cessation of growth, the normal zonation of organelles at the tip was also destroyed. nih.govoup.com In instances where the inhibited pollen tubes recovered and resumed growth, the Ca²⁺ gradient was re-established at the tip, providing strong evidence for the gradient's causal role in elongation. biologists.com
The choice of 5,5'-Dibromo BAPTA for these experiments is significant. Studies comparing various BAPTA-type buffers found that those with an intermediate dissociation constant (Kd) for Ca²⁺, such as 5,5'-Dibromo BAPTA (Kd ≈ 1.5 µM), were more effective at inhibiting growth than buffers with either much higher or much lower affinities. nih.govoup.com This suggests that a buffer must have an appropriate affinity to effectively shuttle Ca²⁺ ions and dissipate the standing gradient that exists in the dynamic environment of the growing tip. nih.govbiologists.com Similar experiments in conifer pollen tubes also utilized 5,5'-Dibromo BAPTA, showing that while it stopped cell elongation, the underlying calcium dynamics could differ from those in angiosperms. oup.com
| Effect of BAPTA-Type Buffers on Lily Pollen Tube Growth | |
| Compound | Ca²⁺ Dissociation Constant (Kd) |
| 5,5'-dimethyl-BAPTA | 0.15 µM |
| BAPTA | 0.21 µM |
| 5,5'-difluoro-BAPTA | 0.25 µM |
| 5,5'-Dibromo-BAPTA | 1.5 µM |
| 4,4'-difluoro-BAPTA | 1.7 µM |
| 5-methyl, 5'-nitro-BAPTA | 22 µM |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | 1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester |
| BAPTA | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid |
| BAPTA-AM | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester |
| 5,5'-dimethyl-BAPTA | 1,2-bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid |
| 5,5'-difluoro-BAPTA | 1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid |
| 4,4'-difluoro-BAPTA | 1,2-bis(2-amino-4-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid |
| 5-methyl, 5'-nitro-BAPTA | 1-(2-amino-5-methylphenoxy)-2-(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid |
| 5',5'-dinitro BAPTA-AM | 1,2-bis(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester |
| EGTA-AM | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid acetoxymethyl ester |
| Glutamate | L-glutamic acid |
Methodological Considerations and Experimental Design for 5,5 Dibromo Bapta Am Studies
Preparation of Calcium Buffers with Defined Calcium Concentrations
A primary application of 5,5'-Dibromo BAPTA and its derivatives is the creation of calcium buffers with precisely defined free calcium concentrations. biotium.comsmolecule.com This is essential for in vitro experiments aiming to mimic specific intracellular calcium levels and to study the calcium-dependence of various cellular processes. smolecule.com The tetrapotassium salt of 5,5'-Dibromo BAPTA is often used for this purpose. medchemexpress.commedchemexpress.com The preparation of these buffers requires careful calculation based on the known dissociation constant (Kd) of the chelator for calcium, the total concentrations of the chelator and calcium, and other factors such as pH and ionic strength. nih.gov
The dissociation constant (Kd) for 5,5'-Dibromo BAPTA is a critical parameter in these calculations. It has been reported to be approximately 3.6 µM in the absence of magnesium. nih.govbioscience.co.uk This intermediate affinity makes it particularly useful for studying processes that occur within a specific range of calcium concentrations. interchim.frthermofisher.com
Table 1: Properties of 5,5'-Dibromo BAPTA
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) | 3.6 µM | nih.govbioscience.co.uk |
| Form for Intracellular Loading | Acetoxymethyl (AM) ester | biotium.cominterchim.fr |
| Form for In Vitro Buffers | Tetrapotassium salt | medchemexpress.commedchemexpress.com |
Optimization of Cellular Loading and Experimental Concentration Ranges
For intracellular studies, 5,5'-Dibromo BAPTA AM, the cell-permeant form, is used. biotium.cominterchim.fr Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5,5'-Dibromo BAPTA in the cytoplasm. interchim.frnih.gov Optimizing the loading concentration and incubation time is crucial to achieve the desired intracellular chelator concentration without causing cellular stress or toxicity.
Typical loading concentrations for BAPTA AM and its derivatives range from 10 to 100 µM. interchim.frlumiprobe.com However, due to accumulation, the final intracellular concentration can be significantly higher, potentially reaching millimolar levels. nih.gov It is therefore essential to empirically determine the minimal effective concentration for each cell type and experimental condition to avoid off-target effects. open.ac.uk The use of a mild non-ionic detergent, such as Pluronic® F-127, can facilitate the solubilization and loading of the hydrophobic AM ester into cells. interchim.fr
Assessment of Chelator Accumulation and Functional Activity within Cells
Verifying the successful loading and functional activity of 5,5'-Dibromo BAPTA within cells is a critical step that is often assumed but not always demonstrated. open.ac.uk Several methods can be employed to assess this.
One straightforward approach is to measure the buffering capacity of the loaded cells. This can be achieved by co-loading the cells with a fluorescent calcium indicator, such as Fura-2 or Fluo-3, and then challenging them with an agonist that typically elicits a calcium response. open.ac.ukresearchgate.net Effective intracellular chelation by 5,5'-Dibromo BAPTA should attenuate or abolish the expected calcium transient. nih.govopen.ac.uk
Another method to confirm the intracellular presence of BAPTA derivatives is by measuring the absorbance of the compound at approximately 260 nm. open.ac.uk This provides a direct, albeit less functional, assessment of chelator loading.
Mitigating Off-Target Effects and Non-Calcium-Dependent Actions
A significant concern when using any BAPTA derivative is the potential for off-target effects that are independent of its calcium-chelating activity. thermofisher.comopen.ac.uknih.gov These effects can confound the interpretation of experimental results, and it is crucial to design experiments that can identify and mitigate them.
Cytoskeletal Modulation Independent of Calcium Chelation
Research has indicated that BAPTA and some of its derivatives, including 5,5'-Dibromo BAPTA, can induce depolymerization of both actin and microtubule cytoskeletons. researchgate.net This effect appears to be independent of calcium chelation, as derivatives with no chelating activity can still impact the cytoskeleton. researchgate.net When studying processes involving cytoskeletal dynamics, it is imperative to include appropriate controls. One such control is to use a BAPTA derivative that lacks cytoskeletal depolymerizing activity but retains calcium-chelating properties, if available. researchgate.net
Direct Interactions with Specific Ion Channels (e.g., Potassium Channels)
BAPTA and its analogs have been shown to directly interact with and block certain ion channels, including potassium channels like hKv1.5, hERG, and hKv1.3. tocris.com Furthermore, studies have demonstrated that intracellular 5,5'-Dibromo BAPTA can induce a large, steady-state outward current in hippocampal neurons, an effect that is not directly correlated with changes in resting intracellular calcium concentration. nih.gov This current appears to be carried by potassium ions and can be facilitated by calcium. nih.gov When investigating neuronal activity or other processes involving these channels, it is vital to consider these potential direct effects.
Another significant off-target effect reported for BAPTA and its derivatives is the inhibition of the Na+,K+-ATPase. open.ac.uknih.gov This inhibition is a direct effect and is not a consequence of calcium chelation, as even low-affinity analogs like 5,5'-Dibromo BAPTA potently suppress the enzyme's activity. nih.gov
Table 2: Strategies to Mitigate Off-Target Effects of this compound
| Mitigation Strategy | Rationale | Reference |
| Use the lowest effective concentration | Minimize potential for non-specific interactions. | open.ac.uk |
| Perform control experiments with low-affinity analogs | To distinguish between Ca²⁺-dependent and independent effects. If the effect persists with a low-affinity analog, it is likely off-target. | open.ac.uk |
| Verify Ca²⁺ buffering efficacy | Confirm that the observed effect is correlated with the intended buffering of intracellular Ca²⁺. | open.ac.uk |
| Use structurally different Ca²⁺ chelators | To see if a similar biological effect is observed, suggesting it is due to Ca²⁺ chelation rather than a specific off-target effect of the BAPTA structure. | |
| Assess cell viability and morphology | Monitor for signs of cytotoxicity or stress that could be independent of the intended experimental manipulation. | nih.gov |
Influence of Environmental Factors on Chelator Efficacy
The efficacy of 5,5'-Dibromo BAPTA as a calcium chelator can be influenced by environmental factors such as temperature and ionic strength. nih.gov Studies have shown that increasing temperature leads to an increase in the apparent calcium association constant (K'Ca) for BAPTA and its derivatives, including 5,5'-Dibromo BAPTA. nih.gov Conversely, increasing the ionic strength of the solution leads to a reduction in the K'Ca. nih.gov While BAPTA derivatives are generally considered less sensitive to pH changes in the physiological range compared to chelators like EGTA, significant deviations in pH can still affect their performance. biotium.com These factors should be carefully controlled and considered when preparing calcium buffers and interpreting experimental results, especially when comparing data obtained under different conditions. Most BAPTA products are stable at room temperature for several days, but for long-term storage, they should be protected from light and stored as recommended on the product information sheet. biotium.com
Temperature Dependence of Calcium Affinity
The affinity of 5,5'-Dibromo BAPTA for calcium, quantified by the dissociation constant (K_d), is not static and exhibits a notable dependence on temperature. This is a critical consideration for researchers conducting experiments at temperatures that deviate from the standard 22°C at which many K_d values are initially determined.
Research has systematically investigated the effect of temperature on the apparent calcium association constants (K'Ca) of several BAPTA analogs, including 5,5'-Dibromo BAPTA (referred to as dibromo-BAPTA in some studies). A key finding is that increasing the temperature leads to an increase in the calcium affinity (a decrease in K_d). Specifically, in experiments conducted at a constant pH of 7.0 and an ionic strength of 0.15 M, the affinity of 5,5'-Dibromo BAPTA for Ca²⁺ was shown to increase as the temperature was raised from 1°C to 36°C. nih.gov This relationship is a crucial factor in experimental design, as failing to account for temperature-induced shifts in K_d can lead to significant misinterpretation of intracellular calcium dynamics, especially in studies on mammalian cells typically performed at or near 37°C.
The Van't Hoff Isochore can be used to theoretically correct association constants for temperature, and experimental findings have shown good agreement with these calculated values for 5,5'-Dibromo BAPTA. nih.gov
Table 1: Effect of Temperature on the Apparent Ca²⁺ Association Constant (log K'Ca) of 5,5'-Dibromo BAPTA
| Temperature (°C) | log K'Ca (at Ionic Strength 0.15 M, pH 7.0) |
| 1 | 6.00 |
| 21 | 6.22 |
| 36 | 6.31 |
This table is generated based on data from Harrison & Bers (1987). nih.gov
Effects of Ionic Strength on Calcium Affinity
The ionic environment within a cell is complex and can significantly impact the interaction between a chelator and Ca²⁺ ions. The ionic strength of the experimental solution is another major determinant of 5,5'-Dibromo BAPTA's calcium affinity.
Studies have demonstrated that increasing the ionic strength of the medium leads to a reduction in the apparent Ca²⁺ association constant (K'Ca), meaning the affinity for calcium decreases (K_d increases). nih.gov This effect is more pronounced for BAPTA and its derivatives like 5,5'-Dibromo BAPTA compared to other chelators such as EGTA. nih.gov The Debye-Hückel limiting law provides a theoretical framework for correcting association constants for ionic strength, and these corrections have been found to align well with experimental measurements for 5,5'-Dibromo BAPTA. nih.gov
This phenomenon is critical for in vitro calibration of the chelator and for estimating its behavior in the intracellular milieu, which has a high ionic strength. For instance, increasing the ionic strength from 0.104 M to 0.304 M results in a measurable decrease in the calcium affinity of 5,5'-Dibromo BAPTA. nih.gov Therefore, when designing experiments, the ionic composition of all buffers and solutions must be carefully controlled and matched to the physiological conditions being modeled to ensure the assumed K_d is accurate.
Table 2: Effect of Ionic Strength on the Apparent Ca²⁺ Association Constant (log K'Ca) of 5,5'-Dibromo BAPTA
| Ionic Strength (M) | log K'Ca (at 21°C, pH 7.0) |
| 0.104 | 6.30 |
| 0.154 | 6.22 |
| 0.304 | 6.04 |
This table is generated based on data from Harrison & Bers (1987). nih.gov
Strategies for Enhancing Intracellular Accumulation and Retention
For this compound to be an effective intracellular Ca²⁺ buffer, it must first efficiently cross the plasma membrane and then be hydrolyzed by intracellular esterases to its active, membrane-impermeant form, 5,5'-Dibromo BAPTA. However, once converted, the charged chelator can be actively extruded from the cell by organic anion transporters, diminishing its intracellular concentration and buffering capacity over time.
Role of Anion Transport Inhibitors in Chelator Effectiveness
A key strategy to counteract the extrusion of the active chelator is the co-application of anion transport inhibitors. Probenecid (B1678239) is the most commonly used inhibitor for this purpose. nih.govaatbio.com It acts on organic anion transporters in the cell membrane, which are responsible for pumping the de-esterified, fluorescent forms of many indicators and chelators out of the cytoplasm. nih.govnih.gov
By inhibiting these transporters, probenecid significantly enhances the net intracellular accumulation and retention of the active 5,5'-Dibromo BAPTA. nih.gov This allows for effective Ca²⁺ buffering to be achieved with lower extracellular concentrations of the AM ester and ensures that the intracellular chelator concentration remains more stable throughout the duration of an experiment. nih.gov Studies have shown that in the presence of probenecid, even very low concentrations of BAPTA-AM can profoundly affect cellular processes dependent on calcium signaling, an effect that is accelerated and enhanced by the inhibitor. nih.gov The use of probenecid is therefore a critical methodological consideration for long-term experiments or when maximal intracellular chelator concentration is desired.
Comparison of Calcium Binding Affinities and Kinetics with Other BAPTA Derivatives
The BAPTA family of chelators encompasses a range of derivatives with varying affinities for Ca²⁺, allowing researchers to select a buffer appropriate for the specific calcium concentration range of their experimental system. interchim.frbiotium.com 5,5'-Dibromo BAPTA is characterized by its intermediate affinity for Ca²⁺. interchim.frthermofisher.comthermofisher.com The affinity of a chelator for its ion is quantified by the dissociation constant (Kd), where a lower Kd value signifies a higher affinity.
High-affinity BAPTA analogs are designed to buffer Ca²⁺ at very low, resting concentrations. interchim.fr The most potent among these is 5,5'-Dimethyl BAPTA, which exhibits a significantly higher affinity for Ca²⁺ than 5,5'-Dibromo BAPTA. interchim.frthermofisher.comthermofisher.com This high affinity allows it to efficiently sequester trace amounts of calcium, making it useful for establishing and maintaining near-zero intracellular free calcium levels for experimental calibration or for investigating processes sensitive to minute calcium fluctuations. interchim.frthermofisher.com In contrast, the intermediate affinity of 5,5'-Dibromo BAPTA allows it to act as a buffer during larger Ca²⁺ transients without becoming saturated as quickly as a high-affinity analog might, nor being ineffective at physiological concentrations.
Fluorinated BAPTA derivatives, such as 5,5'-Difluoro BAPTA, generally possess a lower affinity for Ca²⁺ compared to their non-fluorinated counterparts. interchim.fr For instance, the Kd for 5,5'-Difluoro BAPTA is lower (indicating higher affinity) than that of 5,5'-Dibromo BAPTA under certain conditions. thermofisher.com However, other fluorinated versions are considered lower-affinity derivatives useful for studying biological phenomena involving high concentrations of calcium. interchim.fr These lower-affinity chelators are less likely to become saturated during large calcium influxes, making them suitable for buffering in environments with substantial Ca²⁺ signals. thermofisher.com Furthermore, fluorinated analogs like 5,5'-Difluoro BAPTA are widely used for the analysis of Ca²⁺ in living tissues using ¹⁹F Nuclear Magnetic Resonance (NMR). interchim.frthermofisher.com
To control for potential effects of BAPTA molecules that are independent of calcium chelation, researchers sometimes use non-binding or very low-affinity analogs. researchgate.netopen.ac.uk An example of a very low-affinity analog is 5,5'-dinitro-BAPTA, which has a Kd in the millimolar (mM) range, indicating a much weaker ability to bind Ca²⁺ compared to 5,5'-Dibromo BAPTA's micromolar (µM) affinity. pnas.org In some studies, novel BAPTA derivatives are synthesized with modifications that eliminate chelating activity to directly test whether the observed cellular effects are a result of Ca²⁺ buffering or some other off-target action of the molecule's structure. researchgate.net These control experiments are crucial, as some cellular responses have been shown to be dependent on the BAPTA concentration rather than its effect on calcium concentration. open.ac.uk
| BAPTA Derivative | Dissociation Constant (Kd) for Ca²⁺ (No Mg²⁺) | Relative Affinity |
|---|---|---|
| 5,5'-Dimethyl BAPTA | 40 nM thermofisher.com | High |
| BAPTA | 160 nM interchim.fr | High |
| 5,5'-Difluoro BAPTA | 635 nM thermofisher.com | Intermediate |
| 5,5'-Dibromo BAPTA | 1.6 µM thermofisher.com | Intermediate |
| 5-Methyl, 5'-Nitro BAPTA | 22 µM nih.gov | Low |
| 5,5'-Dinitro BAPTA | 7 mM pnas.org | Very Low |
Comparative Performance with EGTA-Based Buffers
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is another widely used Ca²⁺ chelator. However, BAPTA and its derivatives offer several advantages over EGTA for intracellular studies. interchim.frthermofisher.comthermofisher.com
Selectivity: BAPTA buffers are significantly more selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at high concentrations in the cytoplasm. interchim.frthermofisher.comthermofisher.com This high selectivity prevents the buffer's capacity from being consumed by Mg²⁺, ensuring more accurate Ca²⁺ buffering.
Kinetics: The on-rate and off-rate for Ca²⁺ binding are much faster for BAPTA than for EGTA. thermofisher.comthermofisher.com BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA. thermofisher.comthermofisher.com This makes BAPTA a "fast" buffer, capable of capturing rapid, localized Ca²⁺ transients that a "slow" buffer like EGTA might miss. nih.gov
pH Sensitivity: The Ca²⁺ binding affinity of BAPTA is less sensitive to changes in pH compared to EGTA, which is a significant advantage for experiments in cells where intracellular pH can fluctuate. interchim.frthermofisher.comthermofisher.com
Despite the vast difference in binding kinetics, the functional disparity in blocking some physiological processes is not always as pronounced. For example, in studies of exocytosis in melanotropes, BAPTA was found to be only about twice as efficient as EGTA in blocking the process, a much smaller difference than the kinetic rates would suggest. researchgate.net This suggests that in certain cellular microdomains, factors like diffusion barriers may limit the effectiveness of mobile buffers. researchgate.net
Relative Utility in Specific Research Paradigms and Experimental Setups
The intermediate Ca²⁺ affinity of 5,5'-Dibromo BAPTA makes it particularly useful in a variety of research contexts where neither extremely high nor very low affinity is desirable.
Calcium Mobilization and Buffering: It has been used extensively to study the dynamics of Ca²⁺ mobilization, spatial buffering within cells, and the shuttling of Ca²⁺ between different compartments. interchim.frthermofisher.comthermofisher.com
Pollen Tube Growth: In a study on lily pollen tubes, 5,5'-Dibromo BAPTA (Kd ≈ 1.5 µM) was more effective at inhibiting growth and dissipating the tip-focused Ca²⁺ gradient than buffers with either higher affinity (like 5,5'-Dimethyl BAPTA) or lower affinity (like 5-methyl, 5'-nitro-BAPTA). nih.gov This indicates that its intermediate affinity was optimally suited to buffer the specific Ca²⁺ concentrations that sustain pollen tube elongation.
Ion Channel Modulation: Research has shown that 5,5'-Dibromo BAPTA can induce large, steady-state outward potassium currents in hippocampal neurons. nih.gov This effect appears to be a characteristic of several BAPTA series chelators and may occur through mechanisms that are not solely dependent on Ca²⁺ chelation, highlighting the need for appropriate controls in such experiments. nih.gov
Conclusion and Future Directions
5,5'-Dibromo BAPTA AM has established itself as a valuable chemical tool in biomedical research, enabling significant advancements in our understanding of the diverse roles of intracellular calcium signaling. Its specific properties, particularly its intermediate calcium affinity and cell-permeant nature, have made it suitable for a wide range of applications, from neuroscience to cancer research.
Future research will likely focus on the development of new BAPTA derivatives with even more refined properties. This could include chelators with different affinities, spectral properties for easier detection, or targeting moieties to direct them to specific subcellular compartments. The ongoing development of such tools, in conjunction with advanced imaging techniques, will undoubtedly continue to unravel the complexities of calcium signaling in both health and disease.
Advanced Research Directions and Future Perspectives
Novel Applications of 5,5'-Dibromo BAPTA AM in Emerging Research Areas
The utility of this compound extends beyond its traditional role as a simple Ca²⁺ buffer, finding applications in several burgeoning fields of biomedical research. Its intermediate affinity for Ca²⁺ makes it particularly suitable for studying cellular phenomena where a complete abrogation of Ca²⁺ signaling is undesirable, but a dampening of Ca²⁺ transients is necessary to elucidate underlying mechanisms.
One such area is the investigation of endoplasmic reticulum (ER) stress . Loading neuronal cells with BAPTA-AM has been shown to activate the processing of xbp1 mRNA, a key indicator of the unfolded protein response, suggesting that altering cytoplasmic Ca²⁺ levels with this chelator can directly impact ER function. nih.gov This has significant implications for studying neurodegenerative diseases where ER stress is a known pathological feature. nih.govnih.gov For instance, in models of Alzheimer's disease, where Ca²⁺ dyshomeostasis is a central theme, this compound could be used to explore the specific contribution of cytosolic Ca²⁺ fluctuations to ER stress-induced apoptosis. nih.govnih.govfrontiersin.org
Furthermore, research into autophagy , the cellular process of degrading and recycling cellular components, has benefited from the use of BAPTA derivatives. In some systems, the Ca²⁺ chelator BAPTA-AM has been observed to decrease cellular pH and inhibit acidocalcisome acidification, thereby affecting autophagy in amino acid-starved cells. grinnell.edu This suggests a complex interplay between Ca²⁺ signaling, organellar pH, and autophagic pathways that can be dissected using tools like this compound.
The compound has also been instrumental in studies of neuroprotection . By buffering excessive Ca²⁺ influx that occurs during excitotoxic or ischemic events, lower-affinity chelators like 5,5'-Dibromo BAPTA have been shown to protect neurons from injury without completely shutting down normal intracellular Ca²⁺ signaling. nih.gov This has opened avenues for investigating its potential in mitigating neuronal damage in conditions like stroke and traumatic brain injury.
| Research Area | Application of this compound | Key Findings |
| Endoplasmic Reticulum Stress | Induction of ER stress markers in neuronal cells. | BAPTA-AM loading activates xbp1 processing, linking cytoplasmic Ca²⁺ buffering to ER function. nih.gov |
| Autophagy | Investigation of Ca²⁺ signaling in starvation-induced autophagy. | BAPTA-AM can alter cellular and organellar pH, impacting the autophagic process. grinnell.edu |
| Neuroprotection | Buffering of excitotoxic Ca²⁺ influx in neurons. | Protects neurons from ischemic injury without completely suppressing intracellular Ca²⁺ levels. nih.gov |
Integration with Advanced Imaging and Electrophysiological Techniques
The true power of this compound as a research tool is realized when it is combined with sophisticated analytical methods that allow for the simultaneous manipulation and measurement of cellular Ca²⁺ dynamics and their downstream consequences.
In the realm of electrophysiology , particularly patch-clamp techniques, this compound is frequently included in the intracellular pipette solution to buffer Ca²⁺ levels within the recorded cell. This allows researchers to investigate the Ca²⁺-dependence of various ion channels and synaptic processes. For example, by chelating intracellular Ca²⁺, it is possible to determine whether the activation or inactivation of a particular ion channel is directly mediated by Ca²⁺ influx. Studies on hippocampal neurons have utilized BAPTA derivatives to dissect the role of Ca²⁺ in epileptiform activity, demonstrating that buffering intracellular Ca²⁺ can modulate neuronal firing patterns. nih.govmdpi.com Research at the crayfish neuromuscular junction showed that both BAPTA-AM and 5,5'-Dibromo BAPTA-AM decreased the amplitude of excitatory postsynaptic potentials (EPSPs) but had minimal effect on synaptic facilitation, suggesting different Ca²⁺ sensitivities for these two processes. grinnell.edu
When combined with advanced imaging techniques , this compound provides a powerful means to correlate Ca²⁺ dynamics with other cellular events. For instance, it can be used in conjunction with fluorescent Ca²⁺ indicators to control for buffering effects or to establish a baseline Ca²⁺ level. However, it is crucial to be aware of potential artifacts, as some studies have shown that BAPTA-based dyes themselves can induce Ca²⁺ spikes in certain cell types. The integration with Förster Resonance Energy Transfer (FRET)-based biosensors for other signaling molecules allows for the simultaneous monitoring of Ca²⁺-dependent and independent pathways. nih.govnih.govfrontiersin.orgmdpi.commdpi.com This can reveal the precise temporal relationship between a Ca²⁺ transient and the activation of a specific kinase or transcription factor.
Moreover, the use of this compound is compatible with high-throughput screening (HTS) platforms. google.comnih.govnih.gov By buffering the Ca²⁺ response, the kinetics of a signal from a fluorescent or luminescent reporter can be altered, making it more amenable to detection by automated instrumentation. google.com This is particularly valuable in drug discovery for identifying compounds that modulate Ca²⁺-dependent pathways.
| Technique | Integration with this compound | Research Application |
| Patch-Clamp Electrophysiology | Included in the pipette solution to buffer intracellular Ca²⁺. | Dissecting the Ca²⁺-dependence of ion channels and synaptic transmission. grinnell.edunih.gov |
| Fluorescence Microscopy | Co-application with Ca²⁺ indicators or FRET-based biosensors. | Correlating buffered Ca²⁺ signals with other cellular events and signaling pathways. nih.govnih.gov |
| High-Throughput Screening | Buffering Ca²⁺ signals to alter reporter kinetics for automated detection. | Drug discovery for modulators of Ca²⁺-dependent processes. google.com |
Development of Next-Generation Calcium Modulation Tools Informed by this compound Research
The extensive research conducted with this compound and other BAPTA derivatives has provided valuable insights that are guiding the development of the next generation of Ca²⁺ modulation tools. The limitations and successes of existing chelators have highlighted the need for tools with greater spatiotemporal control and specificity.
A significant area of development is the creation of photo-releasable Ca²⁺ chelators , often referred to as "caged" Ca²⁺. nih.gov These molecules are chemically modified versions of chelators like BAPTA that have a high affinity for Ca²⁺ in their inactive state. Upon illumination with a specific wavelength of light, the caging group is cleaved, leading to a rapid release of Ca²⁺. nih.gov This technology, inspired by the desire for precise temporal control that experiments with static buffers like this compound cannot provide, allows researchers to induce localized Ca²⁺ transients at will, mimicking physiological signals with high fidelity.
Another frontier is the development of organelle-specific Ca²⁺ chelators . researchgate.netnih.govnih.govmdpi.com It is now well established that Ca²⁺ signaling is highly compartmentalized, with distinct Ca²⁺ dynamics occurring in the ER, mitochondria, and other organelles. Research using broadly cytosolic buffers like this compound has underscored the need for tools that can selectively buffer Ca²⁺ within these specific compartments. By attaching targeting moieties to the BAPTA scaffold, researchers are creating probes that can accumulate in specific organelles, allowing for the investigation of organelle-specific Ca²⁺ handling and its role in cellular physiology and disease. researchgate.netnih.gov
Furthermore, the knowledge gained from the varying affinities of different BAPTA derivatives is informing the design of new chelators with finely tuned Ca²⁺ binding kinetics. interchim.frtcichemicals.com This allows for the creation of buffers that can selectively dampen specific types of Ca²⁺ signals (e.g., fast, localized spikes versus slow, global waves) without globally disrupting Ca²⁺ homeostasis. The development of these next-generation tools will undoubtedly lead to a more nuanced understanding of the intricate language of Ca²⁺ signaling.
Addressing Complex Calcium Signaling Networks with Specific Chelators and Buffers
The complexity of Ca²⁺ signaling arises from the interplay of numerous channels, pumps, and binding proteins that shape the spatiotemporal patterns of Ca²⁺ transients. The availability of a suite of BAPTA derivatives with a range of affinities, including the intermediate affinity of this compound, has been crucial for beginning to unravel these complex networks.
By employing chelators with different binding kinetics, researchers can probe the spatial relationships between Ca²⁺ sources and sensors. For instance, a fast-acting, high-affinity chelator might intercept Ca²⁺ ions very close to the mouth of a channel, effectively silencing a localized signaling event. In contrast, a slower or lower-affinity buffer like this compound might allow for the formation of Ca²⁺ microdomains while preventing the propagation of a global Ca²⁺ wave. nih.gov This approach has been instrumental in studying processes like synaptic transmission, where the close proximity of Ca²⁺ channels to synaptic vesicle release machinery is critical for efficient neurotransmission.
The differential effects of various BAPTA analogs on cellular processes can also provide clues about the nature of the underlying Ca²⁺ signals. For example, if a cellular response is blocked by a high-affinity chelator but not by this compound, it suggests that the process is triggered by very localized, high-concentration Ca²⁺ transients that can be effectively buffered only by the high-affinity compound. Conversely, if both chelators inhibit the response, it may indicate a reliance on more global, lower-amplitude Ca²⁺ signals.
The combination of these specific chelators with computational modeling is becoming an increasingly powerful approach. By incorporating the known binding kinetics of different BAPTA derivatives into models of Ca²⁺ diffusion and signaling, researchers can generate testable hypotheses about the organization and function of complex Ca²⁺ signaling networks within the cell.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
